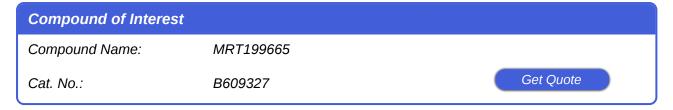


Application Notes and Protocols for Long-Term Storage of MRT199665

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent, ATP-competitive inhibitor of MARK, Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families of kinases.[1][2][3][4][5][6] It plays a critical role in cancer research, particularly in acute myeloid leukemia (AML), by inducing apoptosis in MEF2C-activated cells.[1][4][6] The integrity and stability of MRT199665 are paramount for obtaining reproducible and reliable experimental results. These guidelines provide detailed protocols for the long-term storage, handling, and stability assessment of MRT199665.

Chemical and Physical Properties

A summary of the key chemical properties of **MRT199665** is essential for its proper handling and storage.



Property	Value	
Molecular Formula	C28H31N5O2	
Molecular Weight	469.58 g/mol	
CAS Number	1456858-57-3	
Appearance	Crystalline solid, powder	
Solubility	Soluble in DMSO (100 mg/mL)	

Recommended Long-Term Storage Conditions

Proper storage is crucial to prevent degradation and maintain the activity of **MRT199665**. The recommended conditions vary for the compound in its solid form versus in a solvent.

Solid Form (Powder)

For long-term stability, **MRT199665** powder should be stored under the following conditions. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to degradation.

Storage Temperature	Duration	Stability
-20°C	3 years	High
4°C	2 years	Moderate

In Solvent

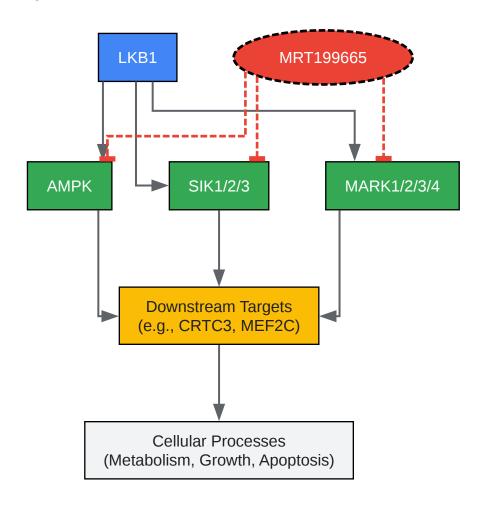
Stock solutions of **MRT199665** are typically prepared in dimethyl sulfoxide (DMSO). To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.



Storage Temperature	Solvent	Duration	Stability
-80°C	DMSO	2 years	High
-20°C	DMSO	1 year	Moderate

Signaling Pathway of MRT199665

MRT199665 targets key kinases in the LKB1-AMPK signaling pathway. The tumor suppressor kinase LKB1 is a master kinase that phosphorylates and activates AMPK and 12 other related kinases, including the SIK family (SIK1, SIK2, SIK3).[1][7][8][9] These kinases regulate various cellular processes, including metabolism, growth, and cell polarity.[8] MRT199665 exerts its effects by inhibiting these downstream kinases.



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Figure 1. Simplified signaling pathway showing the inhibitory action of MRT199665.

Protocols for Handling and Solution Preparation

Adherence to proper handling procedures is essential to ensure the quality and consistency of experimental results.

Reconstitution of Solid MRT199665

- Before opening, centrifuge the vial to ensure all powder is collected at the bottom.
- Allow the vial to equilibrate to room temperature for at least 20 minutes before opening.
- Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex gently until the solid is completely dissolved. Sonication in a water bath can be used if necessary.
- Aliquot the stock solution into single-use, tightly sealed vials. Amber or opaque vials are recommended to protect from light.
- Store the aliquots at -80°C or -20°C as recommended in Table 3.2.

Preparation of Working Solutions

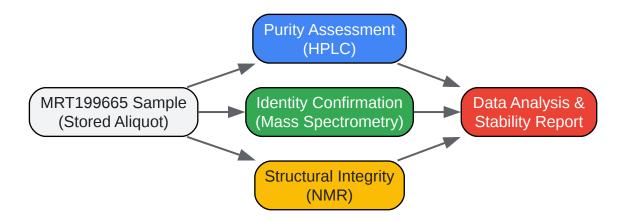
- Thaw a single-use aliquot of the MRT199665 stock solution at room temperature.
- Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer immediately before use.
- Avoid storing diluted solutions for extended periods. Prepare fresh working solutions for each experiment.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity and stability of **MRT199665**, especially for long-term studies, is critical. The following are generalized protocols for High-Performance Liquid



Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for this purpose.



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Figure 2. Workflow for the analytical assessment of MRT199665 stability.

Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to determine the purity of MRT199665 and detect potential degradants.

- Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (or wavelength of maximum absorbance for MRT199665).
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Gradient:



o 0-2 min: 10% B

2-15 min: 10% to 90% B

o 15-18 min: 90% B

18-20 min: 90% to 10% B

20-25 min: 10% B (re-equilibration)

Procedure:

- Prepare a 1 mg/mL solution of the MRT199665 sample in DMSO.
- Dilute this solution to approximately 50 µg/mL with the initial mobile phase composition (90% A, 10% B).
- Inject the sample onto the HPLC system.
- Analyze the chromatogram to determine the peak area of the parent compound and any degradation products.
- Purity is calculated as the percentage of the parent peak area relative to the total peak area of all peaks.

Mass Spectrometry for Identity Verification

MS is used to confirm the molecular weight of MRT199665, verifying its identity.

- Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
- · Mode: Positive ion mode.
- Sample Preparation: Dilute the **MRT199665** solution (from HPLC analysis or a freshly prepared sample) in a suitable solvent like acetonitrile/water (50:50 v/v) with 0.1% formic acid to a final concentration of 1-10 μg/mL.
- Infusion: Infuse the sample directly into the mass spectrometer.



Procedure:

- Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
- Look for the protonated molecule [M+H]⁺. For MRT199665 (MW = 469.58), this peak should appear at approximately 470.59 m/z.
- The presence of this peak confirms the identity of the compound.

NMR Spectroscopy for Structural Integrity

¹H NMR spectroscopy can be used to confirm the chemical structure of **MRT199665** and detect structural changes due to degradation.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated DMSO (DMSO-d₆).
- Sample Preparation: Dissolve approximately 1-5 mg of MRT199665 powder in 0.5-0.7 mL of DMSO-d₆.
- Experiment: Acquire a standard 1D ¹H NMR spectrum.

Procedure:

- Record the ¹H NMR spectrum.
- Compare the obtained spectrum with a reference spectrum of a pure, fresh sample of MRT199665.
- The absence of new signals and the preservation of the characteristic chemical shifts and coupling patterns indicate that the compound's structure is intact.

Conclusion

The long-term stability and efficacy of **MRT199665** are directly dependent on strict adherence to appropriate storage and handling protocols. By following these guidelines, researchers can minimize compound degradation, ensuring the reliability and reproducibility of their



experimental data. Regular analytical verification of purity and identity is recommended for studies that extend over long periods or when using aged stock solutions.

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